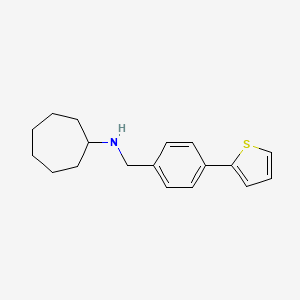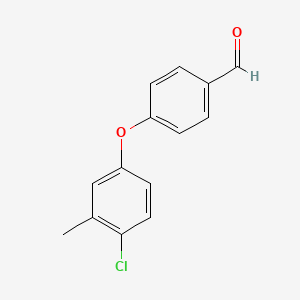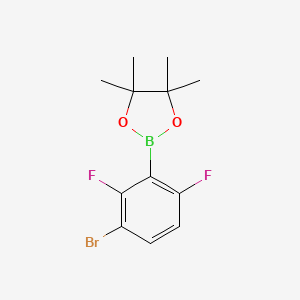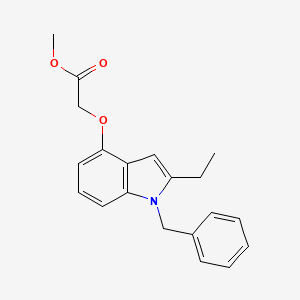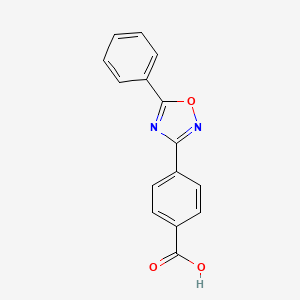
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid
描述
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The structure of this compound consists of a benzoic acid moiety attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group.
作用机制
Target of Action
The compound 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic Acid, a derivative of 1,2,4-oxadiazoles, has been found to have multiple targets of action. It has been reported to have anti-infective properties, showing activity against bacteria, viruses, and parasites . It has also been found to regulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . Additionally, it has been suggested that it might interact with the CFTR gene, which regulates the outflow of water and salts from cells .
Mode of Action
The compound interacts with its targets in a variety of ways. When it comes to its anti-inflammatory effects, it has been shown to block the excitation of the NF-κB signaling pathway in a concentration-dependent manner . This results in a reduction of inflammation and associated symptoms.
Biochemical Pathways
The compound affects several biochemical pathways. Its interaction with the NF-κB signaling pathway can lead to a decrease in the production of inflammatory cytokines, such as NO, IL-1β, and TNF-α . Furthermore, its potential interaction with the CFTR gene could affect the regulation of water and salt outflow from cells .
Pharmacokinetics
Its ability to modulate the nf-κb signaling pathway and potentially interact with the cftr gene suggests that it is able to reach its targets within the body .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. Its anti-inflammatory activity can lead to a reduction in inflammation and associated symptoms, such as pain and swelling . Its anti-infective properties can help to control infections by inhibiting the growth or activity of infectious agents . If it does indeed interact with the CFTR gene, it could potentially affect the regulation of water and salt outflow from cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of infectious agents or inflammatory conditions can trigger its anti-infective and anti-inflammatory activities, respectively . The compound’s stability and efficacy could also be affected by factors such as temperature, pH, and the presence of other substances in the environment.
生化分析
Biochemical Properties
Oxadiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related oxadiazole compounds have shown promising anticancer activity, indicating that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic Acid at different dosages in animal models have not been reported yet. Related compounds have shown protective effects in adjuvant-induced arthritis rats .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxadiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and lead tetraacetate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of products, including halogenated derivatives, alkylated compounds, and more complex heterocycles .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an antimicrobial, antifungal, and anticancer agent.
相似化合物的比较
Similar Compounds
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Uniqueness
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, this compound may exhibit enhanced biological activity or improved stability, making it a valuable candidate for various applications .
属性
IUPAC Name |
4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-2-1-3-5-11/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRGUMQMXEXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B6318015.png)
![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318028.png)

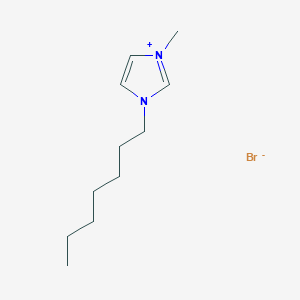
![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine](/img/structure/B6318040.png)
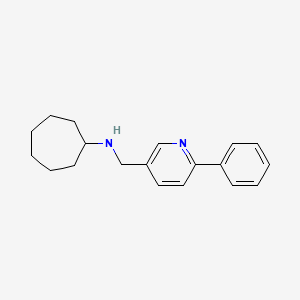
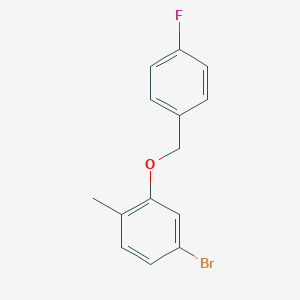
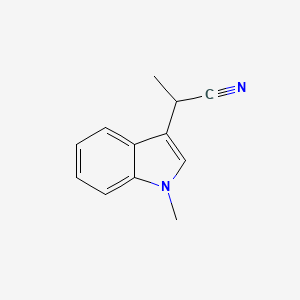
![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)
